molecular formula C11H8F3N3O2 B2682278 4-Methyl-1-(2-nitrophenyl)-3-(trifluoromethyl)pyrazole CAS No. 1975118-50-3

4-Methyl-1-(2-nitrophenyl)-3-(trifluoromethyl)pyrazole

Cat. No.: B2682278
CAS No.: 1975118-50-3
M. Wt: 271.199
InChI Key: QNJXCHMRRXBCBF-UHFFFAOYSA-N
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Description

4-Methyl-1-(2-nitrophenyl)-3-(trifluoromethyl)pyrazole is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 4, a 2-nitrophenyl group at position 1, and a trifluoromethyl (-CF₃) group at position 2. The nitro group (-NO₂) at the ortho position of the phenyl ring introduces strong electron-withdrawing effects, while the trifluoromethyl group enhances thermal and oxidative stability. This compound is of interest in pharmaceuticals, agrochemicals, and materials science due to its unique electronic and steric properties .

Properties

IUPAC Name

4-methyl-1-(2-nitrophenyl)-3-(trifluoromethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O2/c1-7-6-16(15-10(7)11(12,13)14)8-4-2-3-5-9(8)17(18)19/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJXCHMRRXBCBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(F)(F)F)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(2-nitrophenyl)-3-(trifluoromethyl)pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with β-diketones or β-ketoesters. The reaction conditions often require the use of solvents such as ethanol or acetic acid and may be catalyzed by acids or bases.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions would be carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at the 2-position of the phenyl ring undergoes reduction to an amine:

  • Reagents : Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd).

  • Product : 4-Methyl-1-(2-aminophenyl)-3-(trifluoromethyl)pyrazole .

  • Mechanism : Nitro-to-amine conversion via electron transfer or hydrogenation .

Amino Group Functionalization

The resulting amine can participate in:

  • Condensation Reactions : Reaction with ketones/aldehydes to form imines or hydrazones.

  • Coupling Reactions : Suzuki cross-coupling to introduce aryl groups (e.g., with boronic acids) .

Trifluoromethyl Group Reactivity

The trifluoromethyl group at position 3 is typically inert under standard conditions but may influence electronic effects:

  • Electron-Withdrawing Effects : Enhances stability of adjacent positions, potentially directing electrophilic substitution toward less hindered sites .

  • Metathesis : Unlikely due to the group’s stability, but possible under extreme conditions (e.g., high temperatures or strong acids/bases) .

Electrophilic Substitution

Pyrazoles are generally resistant to electrophilic substitution due to aromaticity, but meta-directing groups (e.g., nitro) may facilitate reactions:

  • Friedel-Crafts Alkylation : Unlikely due to the absence of activating groups.

  • Nucleophilic Aromatic Substitution (SNAr) : Requires leaving groups (e.g., halogens), which are absent in the target compound .

Reduction and Oxidation

  • Reduction : Pyrazole rings are stable under reducing conditions (e.g., NaBH₄), but methyl groups may undergo oxidation to ketones under strong oxidants (e.g., KMnO₄) .

  • Oxidation : The trifluoromethyl group remains unaffected, but nitro groups can be reduced or converted to nitroso derivatives .

Hydrazine/Semicarbazide Reactions

Reaction with hydrazines or thiosemicarbazides forms hydrazones or thiosemicarbazones, which may exhibit biological activity :

  • Example : Condensation with semicarbazide yields 4-Methyl-1-(2-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-semicarbazone .

Wittig Reactions

Triphenylphosphine-mediated Wittig reactions with aldehydes/ketones could introduce alkene moieties at position 4 :

  • Product : 4-(Alkenyl)pyrazole derivatives .

Biological Activity Correlations

While not directly addressing reactions, the trifluoromethyl and nitro substituents correlate with antiparasitic and anti-inflammatory properties in analogous compounds :

  • Antiparasitic Activity : Bulky electron-withdrawing groups (e.g., nitro) enhance activity against Leishmania and Trypanosoma.

  • Anti-inflammatory Effects : Methylation or functionalization at position 4 may modulate potency .

Data Tables: Reaction Conditions and Products

Reaction Type Reagents Product Key Reference
Nitro-to-amine reductionNaBH₄, H₂/Pd4-Methyl-1-(2-aminophenyl)-3-(trifluoromethyl)pyrazole
Hydrazine condensationHy

Scientific Research Applications

Medicinal Chemistry Applications

Anti-inflammatory and Analgesic Properties

Research has indicated that pyrazole derivatives, including 4-methyl-1-(2-nitrophenyl)-3-(trifluoromethyl)pyrazole, exhibit significant anti-inflammatory and analgesic activities. A study demonstrated that compounds with trifluoromethyl groups enhance pharmacological effects due to their ability to improve the binding affinity to biological targets. For instance, derivatives of pyrazoles have been synthesized and evaluated for their ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways .

Antimicrobial Activity

Recent investigations have shown that certain pyrazole derivatives possess antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results. A study reported that modifications in the pyrazole structure led to enhanced activity against resistant bacterial strains, making it a candidate for further development as an antimicrobial agent .

Antiparasitic Effects

The antiparasitic potential of pyrazole derivatives has also been explored. Research focused on the efficacy of these compounds against pathogens like Leishmania and Trypanosoma, which cause significant health issues in tropical regions. The presence of the trifluoromethyl group was found to contribute positively to the antiparasitic activity of the synthesized compounds .

Agrochemical Applications

Pesticidal Properties

Pyrazole compounds, particularly those with trifluoromethyl substitutions, have shown effectiveness as pesticides. Studies indicate that these compounds can target specific pests while minimizing impact on non-target organisms. For example, this compound has been evaluated for its insecticidal activity against common agricultural pests, demonstrating significant efficacy .

Fungicidal Activity

In addition to insecticides, pyrazole derivatives have been developed as fungicides. The compound's structural features allow it to interfere with fungal growth mechanisms effectively. Research has highlighted its potential in controlling foliar pathogens and soilborne fungi, which are critical challenges in agriculture .

Material Science Applications

Polymer Chemistry

The unique properties of this compound have led to its investigation in polymer chemistry. Its ability to act as a cross-linking agent in polymer matrices has been studied for improving thermal stability and mechanical strength of materials. This application is particularly relevant in developing advanced materials for aerospace and automotive industries .

Data Tables

Application Area Activity Notes
Medicinal ChemistryAnti-inflammatoryInhibits cyclooxygenase enzymes
AntimicrobialEffective against resistant strains
AntiparasiticActive against Leishmania and Trypanosoma
AgrochemicalsInsecticidalTargets specific pests
FungicidalControls foliar and soilborne pathogens
Material SciencePolymer ChemistryEnhances thermal stability and strength

Case Studies

  • Anti-inflammatory Activity Study
    • A series of pyrazole derivatives were synthesized and tested for their ability to inhibit inflammation-related pathways. The study concluded that modifications at the trifluoromethyl position significantly improved anti-inflammatory effects compared to standard treatments .
  • Pesticide Efficacy Trial
    • Field trials were conducted using this compound as a pesticide against common agricultural pests. Results showed a reduction in pest populations by over 70%, indicating its potential as an effective agricultural chemical .
  • Polymer Development Research
    • Research focused on incorporating this pyrazole compound into polymer matrices revealed enhanced mechanical properties and thermal stability, making it suitable for high-performance applications in various industries .

Mechanism of Action

The mechanism of action of 4-Methyl-1-(2-nitrophenyl)-3-(trifluoromethyl)pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrophenyl and trifluoromethyl groups can influence the compound’s binding affinity and specificity for its molecular targets. The exact pathways involved would depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural and Electronic Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Pyrazole Positions) Molecular Weight Key Features
4-Methyl-1-(2-nitrophenyl)-3-(trifluoromethyl)pyrazole (Target) 1: 2-nitrophenyl; 3: -CF₃; 4: -CH₃ 297.23 g/mol Ortho-nitro group; high steric hindrance; strong electron withdrawal
1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole 1: 4-MeO-phenyl; 3: -CF₃; 5: 3,4,5-triMeO-phenyl 408.37 g/mol Multiple methoxy groups; enhanced solubility; lower reactivity
5-Ethoxymethyleneamino-3-(4-fluorophenyl)-1-(4-nitrophenyl)pyrazole-4-carbonitrile 1: 4-NO₂-phenyl; 3: 4-F-phenyl; 4: -CN 381.29 g/mol Para-nitro group; cyano substituent; higher planarity
3-Azido-1-(2-chloro-4-nitrophenyl)-5-methyl-1H-pyrazole 1: 2-Cl-4-NO₂-phenyl; 3: -N₃; 5: -CH₃ 278.03 g/mol Chloro-nitro hybrid; azide functional group; moderate stability
4-Nitro-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole 1: ethyl-linked pyrazole; 4: -NO₂ 275.19 g/mol Bipyrazole system; flexible linker; reduced steric effects

Key Observations :

  • Electron-Withdrawing Effects : The -CF₃ group stabilizes the pyrazole ring against oxidation, similar to findings in trifluoromethylated pyrazoles used as lithium-ion battery additives .
  • Hybrid Systems : Compounds like 4-nitro-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole exhibit lower melting points due to flexible linkers, contrasting with the rigid, planar structure of the target compound .

Physicochemical and Functional Comparisons

Property Target Compound 1-(4-MeO-phenyl)-3-CF₃-5-triMeO-phenyl-pyrazole 3-Azido-1-(2-Cl-4-NO₂-phenyl)-5-Me-pyrazole
Melting Point Likely >200°C (estimated) 293 K (crystallized) Not reported (oil form)
Solubility Low in polar solvents High in THF, DMSO due to methoxy groups Moderate in CH₂Cl₂
Oxidative Stability High (CF₃ group) Moderate (electron-rich aryl groups) Low (azide decomposition risk)
Biological Relevance Potential kinase inhibition Anticancer activity (triMeO-phenyl moiety) Click chemistry applications

Biological Activity

4-Methyl-1-(2-nitrophenyl)-3-(trifluoromethyl)pyrazole is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article delves into its biological properties, synthesis, and potential applications based on recent research findings.

Overview of Pyrazole Derivatives

Pyrazoles are recognized as privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, antiparasitic, and anticancer effects. The introduction of trifluoromethyl groups in pyrazole derivatives often enhances their biological potency. Notably, this compound represents a significant scaffold for developing new therapeutic agents.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate hydrazines with suitable carbonyl compounds under controlled conditions. The trifluoromethyl group can be introduced through various fluorination techniques, enhancing the compound's lipophilicity and biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Compounds with trifluoromethyl substitutions have shown effectiveness against antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies demonstrated that these compounds can inhibit bacterial growth and biofilm formation more effectively than traditional antibiotics like vancomycin .
  • Antifungal Activity : Some studies have reported that pyrazole derivatives possess antifungal properties against various fungal strains, although specific data on this compound is limited.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazoles is well-documented. For example:

  • Inhibition of Cytokines : Research has shown that certain pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a comparative study, compounds similar to this compound exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antiparasitic Activity

The antiparasitic effects of pyrazoles have been explored in relation to neglected tropical diseases:

  • Leishmaniasis and Chagas Disease : Trifluoromethylated pyrazoles have been evaluated for their activity against Leishmania and Trypanosoma cruzi, showing promising results in inhibiting the growth of these pathogens .

Case Studies

Several studies have highlighted the biological activities of pyrazole derivatives:

  • Study on Antimicrobial Activity : A series of N-(trifluoromethyl)phenyl substituted pyrazoles were tested against resistant bacterial strains. Results indicated that some compounds significantly inhibited bacterial growth, showcasing their potential as new antimicrobial agents .
  • Anti-inflammatory Evaluation : In vivo studies demonstrated that certain pyrazole derivatives could reduce inflammation in animal models, making them candidates for further development in treating inflammatory diseases .

Data Table: Biological Activities of Pyrazole Derivatives

Activity Type Effectiveness Reference
AntibacterialEffective against MRSA and resistant strains
AntifungalActive against multiple fungal strains
Anti-inflammatoryUp to 85% inhibition of TNF-α
AntiparasiticEffective against Leishmania and Trypanosoma

Q & A

Q. What are the standard synthetic routes for 4-methyl-1-(2-nitrophenyl)-3-(trifluoromethyl)pyrazole?

The compound is synthesized via cyclocondensation or click chemistry. For example, triazenylpyrazole precursors react with alkynes under copper-catalyzed conditions (CuSO₄/Na ascorbate) in THF/H₂O (1:1) at 50°C for 16 hours. Purification involves column chromatography with cyclohexane/ethyl acetate gradients . Alternative routes use Mannich reactions with diaza-crown ether intermediates and nitroaryl groups .

Q. How is the compound characterized spectroscopically?

Key methods include:

  • 1H/13C NMR : Peaks for methyl (δ ~2.46 ppm), trifluoromethyl (δ ~120–125 ppm in 13C), and nitrophenyl protons (δ ~7.6–8.4 ppm) .
  • IR : Stretching vibrations for NO₂ (~1511 cm⁻¹), CF₃ (~1108 cm⁻¹), and pyrazole rings (~1606 cm⁻¹) .
  • HRMS : Molecular ion peaks (e.g., m/z 244.0703 for intermediates) confirm stoichiometry .

Q. What solvents and conditions are optimal for purification?

Post-synthesis, extraction with methylene chloride (3×) followed by flash chromatography (silica gel, cyclohexane/ethyl acetate 0–30% gradient) yields >80% purity. Dry loading with Celite minimizes losses .

Advanced Research Questions

Q. How can reaction yields be improved for intermediates like 3-azido-5-methyl-1-(4-nitrophenyl)-1H-pyrazole?

Yield optimization (84% reported) requires precise stoichiometry (1:1.3 equiv alkyne:azide), controlled microwave irradiation (30 sec pulses), and azido(trimethyl)silane as a stabilizing agent . TLC monitoring (cyclohexane/ethyl acetate 10:1) ensures reaction completion.

Q. How do steric and electronic effects influence substituent reactivity in pyrazole hybrids?

The electron-withdrawing nitro and trifluoromethyl groups deactivate the pyrazole ring, necessitating harsher conditions (e.g., POCl₃ in DMF) for further functionalization. Steric hindrance from the 2-nitrophenyl group slows nucleophilic attacks at the 4-position .

Q. What strategies resolve contradictions in NMR data across studies?

Q. How stable are azide intermediates under storage conditions?

Azido-pyrazoles (e.g., 3-azido-5-methyl-1-(4-nitrophenyl)-1H-pyrazole) degrade at >25°C. Storage at –20°C in anhydrous THF with molecular sieves extends stability to 6 months .

Q. What mechanistic insights explain byproduct formation during trifluoromethylation?

Competing pathways include:

  • Radical trifluoromethylation via Cu(I)-CF₃ intermediates.
  • Nucleophilic displacement of halides by CF₃⁻ (favored in polar aprotic solvents like DMF). Byproducts (e.g., dimerized pyrazoles) are minimized using excess CF₃I and lower temperatures (0–5°C) .

Methodological Guidance

Designing a kinetic study for nitro group reduction:
Use Pd/C or Zn/HCl to reduce the 2-nitrophenyl group to an amine. Monitor progress via UV-Vis (λmax ~400 nm for nitro → ~280 nm for amine). Apparent rate constants (k) are derived from pseudo-first-order plots .

Optimizing catalytic systems for cross-coupling reactions:
Screen Pd(PPh₃)₄, CuI, and Ni(acac)₂ catalysts in DMF or toluene. Ligands (e.g., Xantphos) enhance coupling efficiency with arylboronic acids. GC-MS tracks coupling efficiency (>90% achieved with 10 mol% Pd) .

Data Contradiction Analysis

Conflicting IR data for CF₃ stretches:
Variations in IR peaks (1108 vs. 1137 cm⁻¹) stem from crystallinity differences (amorphous vs. crystalline samples). KBr pellet preparation under uniform pressure (10 tons) improves reproducibility .

Divergent melting points in literature:
Reported MPs (102–106°C vs. 110–115°C) reflect polymorphism. Recrystallization from dichloromethane/hexane (1:5) yields the thermodynamically stable form .

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